3-acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
3-acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C14H9F3N2O4 and its molecular weight is 326.231. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Activities
Compounds similar to "3-acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione" have been synthesized and evaluated for their biological activities, including anticancer and antimicrobial effects. For instance, chalcone-imide derivatives have shown promising cytotoxic activities against cancer cells and high antibacterial activity. These compounds also demonstrated significant inhibition of acetylcholinesterase and carbonic anhydrase enzymes, which are relevant in cancer and microbial infection treatments (Kocyigit et al., 2018).
Material Science and Chemical Synthesis
In material science, derivatives of this compound have been studied for their electrochemical properties and potential applications in polymer synthesis. For example, diketopyrrolopyrrole-based monomers containing carbazole units have been electrochemically polymerized, indicating applications in creating conductive materials (Akbayrak & Önal, 2016). Another study focused on the synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives, exploring their photophysical properties for potential use in optoelectronic devices (Gendron et al., 2014).
Anti-Stress Agents
Specific derivatives of "this compound" have been synthesized and evaluated for their potential as anti-stress agents. For example, hexahydropyrrolo[3,4-d]isoxazole-4,6-diones showed promising results in attenuating stress-induced behavioral alterations in animal models, suggesting their potential role in developing new therapeutic agents for stress management (Badru, Anand, & Singh, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetReceptor-Interacting Protein Kinase 3 (RIPK3) . RIPK3 plays a critical role in necroptosis, a form of programmed cell death .
Mode of Action
Similar compounds have been shown to inhibit ripk3 by blocking necrosome formation and specifically inhibiting the phosphorylation of ripk3 in necroptotic cells .
Biochemical Pathways
Ripk3, a potential target of this compound, is known to be involved in the necroptosis pathway . Necroptosis plays a critical role in various diseases, including inflammatory, infectious, and degenerative diseases .
Pharmacokinetics
Similar compounds have shown favorable and drug-like pharmacokinetic properties in rats with an oral bioavailability of 252% .
Result of Action
Similar compounds have been shown to protect mice from hypothermia and death in a tumor necrosis factor-induced systemic inflammatory response syndrome model .
Properties
IUPAC Name |
3-acetyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O4/c1-6(20)10-9-11(23-18-10)13(22)19(12(9)21)8-4-2-3-7(5-8)14(15,16)17/h2-5,9,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYOTFNXUBUFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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